molecular formula C20H17BrN2O2S B15006474 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide

2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B15006474
M. Wt: 429.3 g/mol
InChI Key: FCRUGNATEYTMFE-UHFFFAOYSA-N
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Description

2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a bromophenyl group, a naphthalene ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.

    Amidation Reaction: The bromophenylacetic acid is then reacted with an amine to form the corresponding amide.

    Thioether Formation: The amide is further reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Naphthalene Derivative: Finally, the compound is coupled with a naphthalene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the sulfanyl and naphthalene components.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Thioethers: Compounds containing the sulfanyl linkage but with different aromatic groups.

Uniqueness

2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide is unique due to the combination of its bromophenyl, sulfanyl, and naphthalene moieties. This unique structure may confer specific properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C20H17BrN2O2S/c21-15-8-10-16(11-9-15)22-19(24)12-26-13-20(25)23-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,22,24)(H,23,25)

InChI Key

FCRUGNATEYTMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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